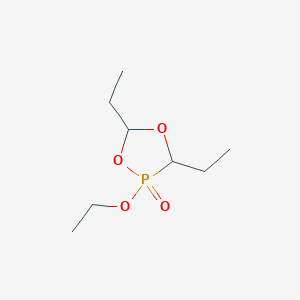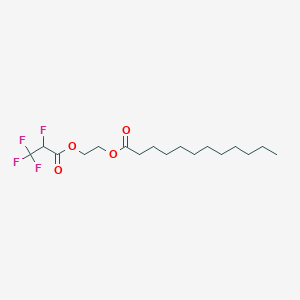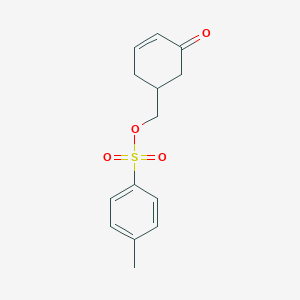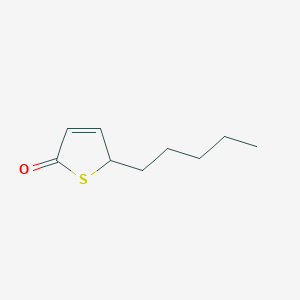![molecular formula C12H27BN2OSi B14318372 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one CAS No. 105551-54-0](/img/structure/B14318372.png)
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is a unique organoboron compound that has garnered interest in various fields of chemistry due to its distinctive structure and reactivity. This compound features a boron atom bonded to two dimethylamino groups and a triethylsilyl group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one typically involves the reaction of tris(dimethylamino)borane with triethylsilylacetylene under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydrogen bonds.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new bonds. The triethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: Another organoboron compound used in organic synthesis.
Tetrakis(dimethylamino)diboron: Known for its use in the synthesis of boronic esters.
Bromobis(dimethylamino)borane: Utilized in various boron-related reactions.
Uniqueness
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is unique due to the presence of both dimethylamino and triethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and research, distinguishing it from other organoboron compounds.
Eigenschaften
CAS-Nummer |
105551-54-0 |
|---|---|
Molekularformel |
C12H27BN2OSi |
Molekulargewicht |
254.25 g/mol |
InChI |
InChI=1S/C12H27BN2OSi/c1-8-17(9-2,10-3)12(11-16)13(14(4)5)15(6)7/h8-10H2,1-7H3 |
InChI-Schlüssel |
PWCGYYXKWLQJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C=O)[Si](CC)(CC)CC)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
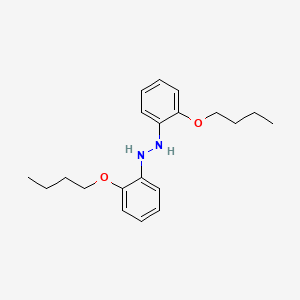
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)

![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
